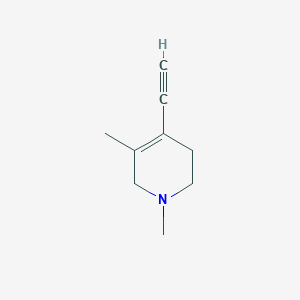
4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine is a heterocyclic compound characterized by a pyridine ring with ethynyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine typically involves the alkylation of a pyridine derivative followed by the introduction of an ethynyl group. Common reagents used in these reactions include alkyl halides and acetylene derivatives. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double or triple bonds within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alkenes.
Scientific Research Applications
4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,5-Dimethyl-3,4-dihydro-2H-pyridine: Similar structure but lacks the ethynyl group.
4,5-Dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid methyl ester: Similar structure but contains a pyran ring instead of a pyridine ring.
1-(4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone: Similar structure but contains a phenyl group and an ethanone group.
Uniqueness: 4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-6-10(3)7-8(9)2/h1H,5-7H2,2-3H3 |
InChI Key |
SNVGUVFYHPWJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCN(C1)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















